テソフェンシン クエン酸塩

概要

説明

Tesofensine citrate is a compound that belongs to the phenyltropane family of drugs. It is a serotonin-noradrenaline-dopamine reuptake inhibitor, which means it inhibits the reabsorption of these neurotransmitters in the brain. This compound was initially developed for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease but has since been repurposed for the treatment of obesity due to its appetite-suppressing properties .

科学的研究の応用

Tesofensine citrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reuptake inhibition of neurotransmitters.

Biology: Research on tesofensine citrate helps in understanding the mechanisms of appetite suppression and energy expenditure.

Medicine: It is being investigated for its potential in treating obesity and related metabolic disorders.

Industry: Tesofensine citrate is used in the development of new pharmacological agents targeting neurotransmitter reuptake

作用機序

Target of Action

Tesofensine citrate primarily targets three neurotransmitters in the brain: serotonin, norepinephrine, and dopamine . These neurotransmitters are associated with depression, and increasing their availability in the brain is one method used to treat the condition .

Mode of Action

Tesofensine is a Serotonin-Norepinephrine-Dopamine-Reuptake-Inhibitor (SNDRI) . As an SNDRI, Tesofensine inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced neurotransmission and leads to various physiological effects.

Biochemical Pathways

Tesofensine indirectly stimulates α1 adrenoceptor and dopamine D1 receptor pathways . The stimulation of these pathways is associated with appetite suppression, which is one of the primary effects of Tesofensine .

Pharmacokinetics

The pharmacokinetics of Tesofensine and its active metabolite M1 were best described by one-compartment models for both compounds . Nonlinear elimination and metabolism kinetics were observed with increasing dose . The pharmacokinetic/pharmacodynamic relationship was described by an extended Emax model .

Result of Action

Tesofensine has been shown to induce a greater weight loss in obese rats than lean rats, while differentially modulating the neuronal ensembles and population activity in the Lateral Hypothalamus (LH) . It has been found that Tesofensine inhibited a subset of LH GABAergic neurons, reducing their ability to promote feeding behavior .

Action Environment

For instance, Tesofensine has been studied in the context of diet-induced obesity , suggesting that diet can influence the drug’s efficacy.

生化学分析

Biochemical Properties

Tesofensine citrate acts upon neurotransmitters in the brain, namely, serotonin, norepinephrine, and dopamine . These three biogenic monoamines are associated with depression and increasing their availability in the brain is one method used to treat the condition . Tesofensine citrate interacts with the Sodium-dependent serotonin transporter, Sodium-dependent noradrenaline transporter, and Sodium-dependent dopamine transporter .

Cellular Effects

Tesofensine citrate has been shown to have significant effects on various types of cells and cellular processes. It primarily acts as an appetite suppressant , but it may also increase resting energy expenditure . A recent study showed that Tesofensine citrate modulates neuronal activity of the lateral hypothalamus, silencing GABAergic neurons , a brain region involved in feeding .

Molecular Mechanism

The mechanism of action of Tesofensine citrate is as a Serotonin-norepinephrine-dopamine-reuptake-inhibitor (SNDRI) . It inhibits the reabsorption of the neurotransmitters serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters .

Temporal Effects in Laboratory Settings

Tesofensine citrate has a long half-life of about 9 days (220 h) and is mainly metabolized by cytochrome P4503A4 (CYP3A4) to its desalkyl metabolite M1 . NS2360, the only metabolite detectable in human plasma, has a longer half-life than Tesofensine citrate, i.e., approximately 16 days (374 h) in humans .

Dosage Effects in Animal Models

In animal models, Tesofensine citrate has been shown to induce greater weight loss in obese rats than lean rats . The administration of Tesofensine citrate increases the anorexigenic effect in a dose-dependent manner .

Metabolic Pathways

Tesofensine citrate is mainly metabolized by cytochrome P4503A4 (CYP3A4) to its desalkyl metabolite M1 . The kidney appears to play only a minor role in the clearance of Tesofensine citrate in humans (about 15–20%) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tesofensine citrate involves several steps, starting with the preparation of the phenyltropane core structure. The key steps include:

Formation of the Tropane Ring: This involves the cyclization of appropriate precursors to form the tropane ring system.

Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

Functionalization: The tropane ring is further functionalized to introduce the ethoxymethyl and dichlorophenyl groups.

Industrial Production Methods

Industrial production of tesofensine citrate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Tesofensine citrate undergoes several types of chemical reactions, including:

Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the tropane ring.

Substitution: Various substitution reactions can occur, particularly on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

類似化合物との比較

Similar Compounds

Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management.

Tirzepatide: A dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist.

AOD 9604: A peptide fragment derived from human growth hormone, targeting fat metabolism.

Uniqueness

Tesofensine citrate is unique in its mechanism of action as a triple monoamine reuptake inhibitor, which distinguishes it from other weight management drugs that primarily target peptide receptors. This multifaceted approach allows for both appetite suppression and increased energy expenditure, making it a promising candidate for obesity treatment .

特性

IUPAC Name |

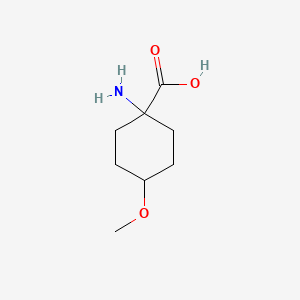

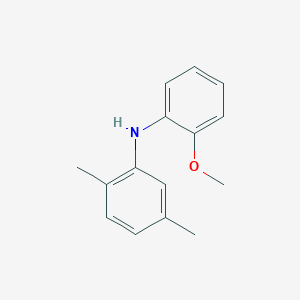

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl2NO.C6H8O7/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVJUFNVDKADJT-BEDQTAKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235407 | |

| Record name | Tesofensine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195875-86-6, 861205-83-6 | |

| Record name | 8-Azabicyclo[3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-, (1R,2R,3S,5S)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195875-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tesofensine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861205836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesofensine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESOFENSINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9T98ZB7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (acetyloxy)[(diphenylmethylidene)amino]acetate](/img/structure/B1609920.png)

![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)